4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an ethoxy group (an ether), a fluoro group (a halogen), a benzenesulfonamide group (an aromatic ring with a sulfonamide), and a tetrahydrobenzo[b][1,4]oxazepin-8-yl group (a seven-membered heterocyclic ring with nitrogen and oxygen atoms). These functional groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired route of the chemist and the available starting materials. Common reactions might include ether formation, halogenation, and the creation of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. The three-dimensional structure would be influenced by these groups and the need to minimize steric hindrance .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the ether group might be cleaved under acidic conditions, the halogen might undergo substitution reactions, and the heterocyclic ring might participate in a variety of reactions depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific reactivities with other chemicals .Scientific Research Applications
Photodynamic Therapy Applications
Benzenesulfonamide derivatives, such as zinc phthalocyanines substituted with benzenesulfonamide groups, demonstrate significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Imaging Applications
Radiofluoro-pegylated phenylbenzoxazole derivatives, another class of benzenesulfonamide derivatives, have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). These compounds demonstrate high affinity for β-amyloid aggregates and potential for detecting Aβ plaques in the living human brain (Cui et al., 2012).
Antimicrobial and Enzyme Inhibition Applications
New Schiff bases derived from sulfamethoxazole and their metal complexes have been explored for their antimicrobial activities and carbonic anhydrase enzyme inhibitory effects. These studies reveal that certain metal complexes exhibit high inhibition potencies on carbonic anhydrase II and I, indicating their potential in therapeutic applications (Alyar et al., 2018).
Anticancer Activity
Aminothiazole-paeonol derivatives have shown significant anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. These compounds offer a promising basis for developing anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. For example, if it has promising pharmaceutical properties, it might be studied further for drug development. If it has interesting material properties, it might be incorporated into new materials or devices .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O5S/c1-6-30-20-10-8-17(12-18(20)24)32(28,29)25-16-7-9-19-21(11-16)31-14-23(4,5)22(27)26(19)13-15(2)3/h7-12,15,25H,6,13-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEHPTWGQAMZBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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